Cas no 1394933-49-3 (2-Fluoro-4-isopropoxybenzoic acid methyl ester)

2-Fluoro-4-isopropoxybenzoic acid methyl ester structure
1394933-49-3 structure
Product name:2-Fluoro-4-isopropoxybenzoic acid methyl ester
CAS No:1394933-49-3
MF:C11H13FO3
Molecular Weight:212.217527151108
CID:5074221

2-Fluoro-4-isopropoxybenzoic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-isopropoxybenzoic acid methyl ester
    • methyl 2-fluoro-4-isopropoxybenzoate
    • インチ: 1S/C11H13FO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3
    • InChIKey: ZNWALYBMEHLXFO-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)OC)C=CC(=C1)OC(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • トポロジー分子極性表面積: 35.5
  • XLogP3: 2.6

2-Fluoro-4-isopropoxybenzoic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR021R1H-250mg
2-Fluoro-4-isopropoxybenzoic acid methyl ester
1394933-49-3 95%
250mg
$500.00 2025-02-13
Aaron
AR021R1H-1g
2-Fluoro-4-isopropoxybenzoic acid methyl ester
1394933-49-3 95%
1g
$800.00 2025-02-13

2-Fluoro-4-isopropoxybenzoic acid methyl ester 関連文献

2-Fluoro-4-isopropoxybenzoic acid methyl esterに関する追加情報

Introduction to 2-Fluoro-4-isopropoxybenzoic acid methyl ester (CAS No. 1394933-49-3)

2-Fluoro-4-isopropoxybenzoic acid methyl ester (CAS No. 1394933-49-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its fluorine and isopropoxy substituents, which confer specific reactivity and biological activity. This article aims to provide a comprehensive overview of the compound, including its synthesis, properties, and current research trends.

Synthesis and Chemical Structure

The synthesis of 2-Fluoro-4-isopropoxybenzoic acid methyl ester typically involves several well-established organic reactions. One common approach is the esterification of 2-fluoro-4-isopropoxybenzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate carboxylic acid, which then reacts with methanol to form the desired ester. The resulting compound has the molecular formula C12H15FO3, with a molecular weight of approximately 228.25 g/mol.

The chemical structure of 2-Fluoro-4-isopropoxybenzoic acid methyl ester features a benzene ring substituted with a fluorine atom at the 2-position and an isopropoxy group at the 4-position. The presence of these substituents imparts distinct electronic and steric effects, influencing the compound's reactivity and physical properties. The methyl ester group at the carboxylic acid position further enhances its solubility in organic solvents and facilitates various chemical transformations.

Physical and Chemical Properties

2-Fluoro-4-isopropoxybenzoic acid methyl ester is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits a boiling point of around 180°C at atmospheric pressure and a melting point of approximately -10°C. Its density is around 1.15 g/cm³ at room temperature.

The presence of the fluorine atom in the molecule significantly affects its electronic properties, making it more lipophilic and less prone to hydrogen bonding compared to its non-fluorinated analogs. This property is particularly advantageous in pharmaceutical applications where lipophilicity can enhance drug absorption and distribution. Additionally, the isopropoxy group contributes to the compound's stability and reactivity, making it suitable for various synthetic transformations.

Applications in Pharmaceuticals

2-Fluoro-4-isopropoxybenzoic acid methyl ester has shown promise in pharmaceutical research due to its potential as an intermediate for synthesizing bioactive compounds. One notable application is in the development of anti-inflammatory drugs. Recent studies have demonstrated that compounds derived from this ester exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In addition to anti-inflammatory properties, derivatives of 2-Fluoro-4-isopropoxybenzoic acid methyl ester have been explored for their potential as antiviral agents. Research has shown that certain derivatives can effectively inhibit viral replication by interfering with viral entry or replication mechanisms. These findings highlight the versatility of this compound as a platform for developing novel therapeutic agents.

Mechanistic Studies and Biological Activity

To understand the biological activity of 2-Fluoro-4-isopropoxybenzoic acid methyl ester, several mechanistic studies have been conducted using both in vitro and in vivo models. These studies have revealed that the compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis. For instance, one study published in the Journal of Medicinal Chemistry reported that derivatives of this ester could selectively inhibit COX-2 expression without affecting COX-1, thereby reducing inflammation with minimal side effects.

Furthermore, computational studies using molecular docking simulations have provided insights into the binding interactions between 2-Fluoro-4-isopropoxybenzoic acid methyl ester derivatives and their target proteins. These simulations have identified key residues involved in binding affinity and selectivity, guiding the rational design of more potent analogs.

Safety Considerations and Environmental Impact

The safety profile of 2-Fluoro-4-isopropoxybenzoic acid methyl ester is an important consideration for its practical applications. Toxicological studies have shown that this compound has low acute toxicity when administered orally or dermally to laboratory animals. However, prolonged exposure or high concentrations may cause irritation to the skin or eyes, emphasizing the need for appropriate handling precautions.

In terms of environmental impact, research has indicated that this compound has low persistence in soil and water due to its biodegradability under aerobic conditions. This property reduces its potential for long-term environmental accumulation and associated risks.

FUTURE PERSPECTIVES AND CONCLUSIONS

The ongoing research on 2-Fluoro-4-isopropoxybenzoic acid methyl ester (CAS No. 1394933-49-3) highlights its potential as a valuable intermediate for developing novel pharmaceuticals and materials. Its unique chemical structure offers opportunities for further exploration through synthetic modifications and biological evaluations. As new derivatives are synthesized and characterized, it is expected that this compound will continue to play a significant role in advancing scientific knowledge and technological innovations.

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